

# Comparative Analysis of TYK2 Expression: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth examination of Tyrosine Kinase 2 (TYK2) expression reveals distinct patterns in diseased tissues compared to healthy counterparts, highlighting its potential as a therapeutic target in a range of autoimmune disorders and cancers. This guide provides a comparative analysis of TYK2 expression, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous inflammatory and malignant conditions.[1] Understanding the differential expression of TYK2 in healthy versus diseased states is therefore critical for the development of targeted therapies.

## TYK2 Expression in Autoimmune Diseases: An Overview

In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. Several studies have implicated TYK2 in the inflammatory cascades characteristic of these conditions.



| Disease                                  | Tissue/Cell<br>Type                              | TYK2<br>Expression vs.<br>Healthy<br>Control | Method of<br>Analysis             | Reference(s) |
|------------------------------------------|--------------------------------------------------|----------------------------------------------|-----------------------------------|--------------|
| Psoriasis                                | Peripheral Blood<br>Mononuclear<br>Cells (PBMCs) | Upregulated in patients with PASI > 10       | qRT-PCR                           | [2]          |
| Lesional Skin                            | Implicated in pathogenesis                       | General Review                               | [1]                               |              |
| Systemic Lupus<br>Erythematosus<br>(SLE) | PBMCs                                            | Associated with disease susceptibility       | Genetic<br>Association<br>Studies | [3][4]       |
| Rheumatoid<br>Arthritis (RA)             | Synovial Tissue                                  | Implicated in pathogenesis                   | Genetic<br>Association<br>Studies | [5]          |

Note: Quantitative fold-change or protein level data for SLE and RA is not consistently reported in the reviewed literature, with many studies focusing on genetic associations of TYK2 variants with disease susceptibility.

### The Dichotomous Role of TYK2 in Cancer

The expression of TYK2 in cancerous tissues presents a more complex picture, with its role appearing to be context-dependent on the type of cancer.



| Cancer Type                                         | TYK2 mRNA Expression in Tumor vs. Normal Tissue | Data<br>Source/Method | Reference(s) |
|-----------------------------------------------------|-------------------------------------------------|-----------------------|--------------|
| Head and Neck<br>Squamous Cell<br>Carcinoma (HNSCC) | Upregulated                                     | TCGA, qRT-PCR         | [6]          |
| Bladder Urothelial<br>Carcinoma (BLCA)              | Upregulated                                     | TCGA                  | [6]          |
| Breast invasive carcinoma (BRCA)                    | Upregulated                                     | TCGA                  | [6]          |
| Cervical squamous cell carcinoma (CESC)             | Upregulated                                     | TCGA                  | [6]          |
| Cholangiocarcinoma<br>(CHOL)                        | Upregulated                                     | TCGA                  | [6]          |
| Colon<br>adenocarcinoma<br>(COAD)                   | Upregulated                                     | TCGA                  | [6]          |
| Esophageal carcinoma (ESCA)                         | Upregulated                                     | TCGA                  | [6]          |
| Glioblastoma<br>multiforme (GBM)                    | Upregulated                                     | TCGA                  | [6]          |
| Kidney renal clear cell carcinoma (KIRC)            | Upregulated                                     | TCGA                  | [6]          |
| Kidney renal papillary cell carcinoma (KIRP)        | Upregulated                                     | TCGA                  | [6]          |
| Liver hepatocellular carcinoma (LIHC)               | Upregulated                                     | TCGA                  | [6]          |
| Lung adenocarcinoma<br>(LUAD)                       | Upregulated                                     | TCGA                  | [6]          |



| Prostate<br>adenocarcinoma<br>(PRAD)              | Upregulated                           | TCGA                     | [6]    |
|---------------------------------------------------|---------------------------------------|--------------------------|--------|
| Rectum<br>adenocarcinoma<br>(READ)                | Upregulated                           | TCGA                     | [6]    |
| Skin Cutaneous<br>Melanoma (SKCM)                 | Upregulated                           | TCGA                     | [6]    |
| Stomach<br>adenocarcinoma<br>(STAD)               | Upregulated                           | TCGA                     | [6]    |
| Uterine Corpus<br>Endometrial<br>Carcinoma (UCEC) | Upregulated                           | TCGA                     | [6]    |
| Pancreatic<br>adenocarcinoma<br>(PAAD)            | Downregulated                         | TCGA                     | [6]    |
| Colorectal Cancer<br>(CRC)                        | Significantly weaker in cancer tissue | IHC, IF, WB, qRT-<br>PCR | [7][8] |

Data from The Cancer Genome Atlas (TCGA) provides a broad overview of TYK2 mRNA expression across various cancers.[6][9] However, it is crucial to consider that protein expression and functional activity may not always directly correlate with mRNA levels.

### **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of TYK2's role and the methods used to study its expression, the following diagrams illustrate key signaling pathways and experimental workflows.





Click to download full resolution via product page

TYK2-mediated cytokine signaling pathway.





Click to download full resolution via product page

A typical workflow for IHC analysis of TYK2.





Click to download full resolution via product page

A standard workflow for Western blot analysis.



### **Detailed Experimental Protocols**

Accurate and reproducible assessment of TYK2 expression is paramount. The following are detailed protocols for key experimental techniques.

### Immunohistochemistry (IHC) for TYK2 in Paraffin-Embedded Tissues

This protocol is adapted from methodologies used in the analysis of TYK2 in colorectal cancer tissues.[7]

- Deparaffinization and Rehydration:
  - Immerse slides in xylene twice for 5 minutes each.
  - Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
  - Rinse with distilled water.
- Antigen Retrieval:
  - Incubate slides in a low-pH Target Retrieval Solution at 97°C for 20 minutes.
  - Allow slides to cool to room temperature.
- Blocking:
  - Block endogenous peroxidase activity with a suitable blocking reagent for 10 minutes.
  - Block non-specific binding sites with 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 1 hour at room temperature.
- · Primary Antibody Incubation:
  - Incubate slides with a primary antibody against TYK2 (e.g., rabbit polyclonal, Abcam, ab223733) at a dilution of 1:200 in 3% BSA/PBS overnight at 4°C.[7]
- Secondary Antibody Incubation:



- Wash slides with PBS.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., EnVision FLEX/HRP) for 20 minutes.
- Detection:
  - Visualize the reaction using 3,3'-diaminobenzidine (DAB) chromogen for 5 minutes.
  - Rinse with distilled water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded ethanol series and clear in xylene.
  - Mount with a permanent mounting medium.

### Western Blotting for TYK2 Protein Detection

This protocol provides a general framework for TYK2 detection in cell or tissue lysates.

- Lysate Preparation:
  - Homogenize frozen tissue samples in a suitable lysis buffer (e.g., T-PER Tissue Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA protein assay kit.[7]
- SDS-PAGE and Protein Transfer:
  - Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-polyacrylamide gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking:



- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
   Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate the membrane with a primary antibody against TYK2 (e.g., rabbit polyclonal, Cell Signaling Technology, #9312 at 1:1000 dilution; or Proteintech, 16412-1-AP at 1:600 dilution) overnight at 4°C with gentle agitation.[10][11]
- Secondary Antibody Incubation:
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the manufacturer's recommended dilution for 1 hour at room temperature.
- Detection:
  - Wash the membrane as in the previous step.
  - Incubate with a chemiluminescent substrate and capture the signal using an imaging system.

## Quantitative Real-Time PCR (qRT-PCR) for TYK2 Gene Expression

This protocol is based on methods used to quantify TYK2 mRNA in colorectal cancer and psoriasis studies.[7][12]

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from tissue or cells using a suitable kit.
  - Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
- qPCR Reaction:



- Prepare the qPCR reaction mixture containing cDNA, TaqMan Gene Expression Master Mix, and a specific TaqMan probe for TYK2 (e.g., Hs01105953\_m1) and a reference gene (e.g., ACTB, Hs99999903 m1).[7]
- Alternatively, use SYBR Green-based qPCR with specific primers for TYK2 (e.g., Forward: GGTTGACCAGAAGGAGATCACC, Reverse: TCCTCGTCATCCATCTTGCCCT).[13]
- Thermal Cycling:
  - Perform the qPCR using a real-time PCR system with cycling conditions such as: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]
- Data Analysis:
  - o Determine the cycle threshold (Ct) values for TYK2 and the reference gene.
  - Calculate the relative expression of TYK2 using the comparative Ct (ΔΔCt) method.

### Conclusion

The differential expression of TYK2 in various autoimmune diseases and cancers underscores its significance as a molecular target. While TYK2 appears to be a pro-inflammatory mediator in autoimmune conditions, its role in cancer is more nuanced, with evidence suggesting both oncogenic and tumor-suppressive functions depending on the cancer type. The data and protocols presented in this guide offer a valuable resource for researchers investigating TYK2, facilitating further exploration of its therapeutic potential. Rigorous and standardized experimental approaches are essential to unravel the complexities of TYK2 signaling and to develop effective and selective inhibitors for the treatment of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. TYK2 in Immune Responses and Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of TYK2 rs34536443 polymorphism with Susceptibility to Systemic Lupus Erythematous in the Iranian Population [rheumres.org]
- 5. Polymorphisms in IRF5 and TYK2 Genes Are Associated with Rheumatoid Arthritis in a Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TYK2 Protein Expression and Its Potential as a Tissue-Based Biomarker for the Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cancer Genome Atlas Program (TCGA) NCI [cancer.gov]
- 10. nimbustx.com [nimbustx.com]
- 11. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. Expression of TYK2 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- To cite this document: BenchChem. [Comparative Analysis of TYK2 Expression: A Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180145#comparative-tyk2-expression-analysis-in-healthy-versus-diseased-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com